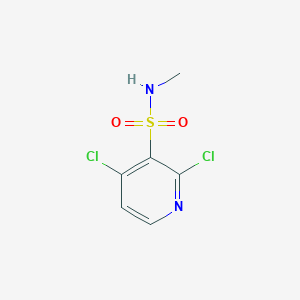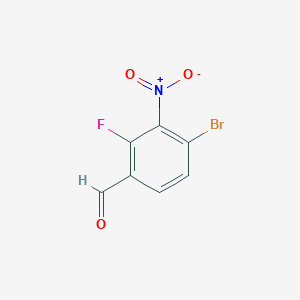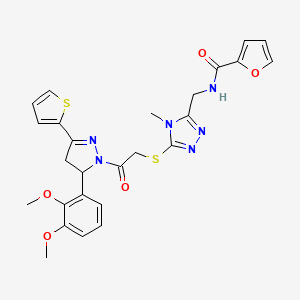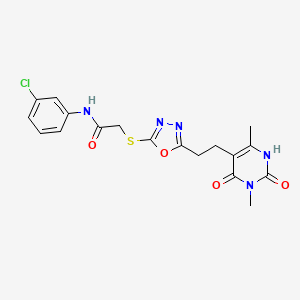![molecular formula C16H12ClNO3 B2824573 N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034563-21-6](/img/structure/B2824573.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include a detailed description of the reaction conditions, reagents, and steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Environmental Degradation and Safety Assessment
The degradation behavior and environmental impact of related chlorobenzamide compounds have been studied to understand their stability and potential hazards. For instance, the study by Lu et al. (2004) explores the degradation of 2-chlorobenzamide, a byproduct of certain pesticides, highlighting concerns about its carcinogenic potential and environmental persistence Lu et al., 2004. Such research is crucial for assessing the environmental safety of chemical compounds, including their degradation products.
Synthesis and Biological Activity
Research into the synthesis and biological activity of compounds structurally related to N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide can provide insights into potential applications. Aziz‐ur‐Rehman et al. (2014) focused on the synthesis and spectral characterization of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, evaluating their biological activity Aziz‐ur‐Rehman et al., 2014. Such studies are fundamental for developing new pharmaceuticals and understanding the chemical basis of biological interactions.
Catalytic and Synthetic Applications
The catalytic potential of chlorobenzamide derivatives in synthetic chemistry is another area of interest. Muniraj and Prabhu (2019) reported a Cobalt(III)-catalyzed annulation of N-chlorobenzamides with maleimides, showcasing the synthesis of biologically active molecules Muniraj & Prabhu, 2019. This research demonstrates the versatility of chlorobenzamide derivatives in facilitating complex chemical transformations, potentially applicable to N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide.
Analytical Methodologies
The development of analytical methods for detecting chlorobenzamide compounds in environmental samples is crucial for monitoring their presence and impact. Khodadoust and Hadjmohammadi (2011) introduced a method for the preconcentration and detection of N-methylcarbamates, showcasing the importance of sensitive analytical techniques in environmental chemistry Khodadoust & Hadjmohammadi, 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-15(21-11)14-6-3-9-20-14/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRTVGCUKSCVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)
methanone](/img/structure/B2824502.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)